tetrahydro-4H-pyran-4-one oxime
Overview
Description
Tetrahydro-4H-pyran-4-one oxime is an organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . It is a derivative of tetrahydro-4H-pyran-4-one, featuring an oxime functional group. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
It is known to participate in various condensation reactions for the preparation of dipeptides and spiroimidazolones . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
Tetrahydro-4H-pyran-4-one oxime is involved in various biochemical pathways due to its participation in different condensation reactions . .
Pharmacokinetics
The compound has a predicted boiling point of 240.22°C at 760 mmHg and a predicted density of 1.24 g/cm³ . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
Tetrahydro-4H-pyran-4-one oxime plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its reactivity towards nucleophiles and electrophiles, which allows it to participate in acylation, alkylation, and condensation reactions. The oxime group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, this compound has been reported to exhibit antimicrobial and insecticidal properties, indicating its potential interactions with microbial proteins and enzymes involved in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Furthermore, its interaction with cell membrane proteins and receptors can alter signal transduction pathways, impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The oxime group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or activation. Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under normal conditions but can degrade when exposed to heat, light, or oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antimicrobial activity and modulation of metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. This compound can undergo enzymatic transformations, leading to the formation of metabolites that participate in various biochemical processes. The presence of the oxime group allows this compound to act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity. This compound can be actively transported across cell membranes, and its distribution within tissues can be modulated by factors such as pH and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrahydro-4H-pyran-4-one oxime typically involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The resulting oxime is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4H-pyran-4-one oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Oxidation: Hydrogen peroxide in the presence of a catalyst at elevated temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base at reflux conditions.
Major Products Formed
Reduction: Tetrahydro-4H-pyran-4-one amine.
Oxidation: Tetrahydro-4H-pyran-4-one nitrile oxide.
Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.
Scientific Research Applications
Tetrahydro-4H-pyran-4-one oxime is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Tetrahydro-4H-pyran-4-one oxime can be compared with similar compounds such as tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one.
Tetrahydro-4H-thiopyran-4-one: This compound contains a sulfur atom in place of the oxygen atom in tetrahydro-4H-pyran-4-one.
Tetrahydro-4H-pyran-4-one: The parent compound without the oxime group.
The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-(oxan-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGGWRHZQTITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486041 | |
Record name | tetrahydro-4H-pyran-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61128-73-2 | |
Record name | tetrahydro-4H-pyran-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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